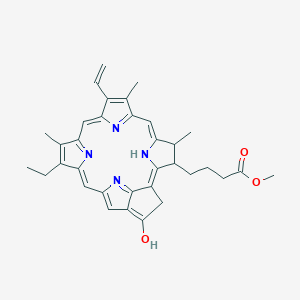

Methyl pyropheophorbide-a

描述

叶绿素a焦脱镁叶绿素甲酯是叶绿素a的衍生物,以其有效的光敏特性而闻名。该化合物广泛应用于光动力疗法,这是一种利用光激活化合物来破坏癌细胞的治疗方法。 叶绿素a焦脱镁叶绿素甲酯在诱导细胞凋亡和抑制肿瘤生长方面显示出巨大潜力 .

准备方法

合成路线和反应条件: 叶绿素a焦脱镁叶绿素甲酯的合成通常涉及从植物来源中提取叶绿素a,然后进行一系列化学反应以修饰其结构。关键步骤包括:

叶绿素a的提取: 叶绿素a使用丙酮或乙醇等溶剂从植物材料中提取。

脱金属: 叶绿素a中的镁离子在酸性条件下被移除,形成脱镁叶绿素a。

工业生产方法: 在工业环境中,叶绿素a焦脱镁叶绿素甲酯的生产涉及大规模提取和纯化过程。 先进色谱技术的应用确保了最终产品的高纯度和高产率 .

化学反应分析

反应类型: 叶绿素a焦脱镁叶绿素甲酯会发生各种化学反应,包括:

常用试剂和条件:

氧化: 通常使用光、氧气和电子自旋共振技术.

还原: 使用硼氢化钠等还原剂.

取代: 在受控条件下使用各种有机试剂和催化剂.

主要产物: 从这些反应中形成的主要产物包括叶绿素a焦脱镁叶绿素甲酯的不同衍生物,每个衍生物都具有独特的光物理和化学性质 .

科学研究应用

Efficacy in Cancer Treatment

Recent studies have demonstrated that MPPa exhibits potent anticancer activity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The efficacy of MPPa is significantly enhanced when formulated into solid lipid nanoparticles (SLNs), which improve its solubility and photostability .

Table 1: Summary of Photodynamic Efficacy of this compound

| Study | Cell Line | Treatment Type | IC50 (µM) | Observations |

|---|---|---|---|---|

| Tian et al. (2017) | A549 | MPPa-PDT | 0.56 | Induced apoptosis via ROS generation |

| Recent Study (2023) | HeLa | MPPa-loaded SLNs | 0.45 | Enhanced solubility and sustained release |

Development of Solid Lipid Nanoparticles

To overcome the limitations of MPPa's poor aqueous solubility, researchers have developed MPPa-loaded SLNs. These formulations not only enhance solubility but also improve the pharmacological effects by utilizing the enhanced permeability and retention effect commonly observed in tumor tissues .

Table 2: Characteristics of MPPa-Loaded Solid Lipid Nanoparticles

| Parameter | Value |

|---|---|

| Particle Size | 231.37 - 424.07 nm |

| Zeta Potential | -17.37 to -24.20 mV |

| Release Profile | Sustained release observed |

Case Study 1: Efficacy Against Cisplatin-Resistant Carcinomas

A study investigated the use of MPPa in treating cisplatin-resistant lung cancer cells. The results indicated that MPPa-PDT effectively induced apoptosis in these resistant cells, suggesting its potential as an alternative treatment modality .

Case Study 2: Enhanced Anticancer Activity through Nanoparticle Formulation

In another study, researchers encapsulated MPPa in SLNs and evaluated its efficacy against HeLa and A549 cell lines. The findings revealed that the nanoparticle formulation significantly improved the photocytotoxicity of MPPa compared to free MPPa .

作用机制

叶绿素a焦脱镁叶绿素甲酯的作用机制涉及光激活该化合物,导致活性氧物种的产生。这些活性物质会对细胞成分造成氧化损伤,从而诱导细胞凋亡并抑制肿瘤生长。 该化合物靶向各种分子通路,包括转录因子的激活和内质网应激的诱导 .

类似化合物:

叶绿素e6: 另一种用于光动力疗法的叶绿素衍生物。

血红素: 具有光敏特性的卟啉衍生物。

维替泊芬: 一种用于光动力疗法的苯并卟啉衍生物.

独特性: 与其他光敏剂相比,叶绿素a焦脱镁叶绿素甲酯以其高光动力疗效、对癌细胞的选择性靶向以及最小的副作用而脱颖而出。 其独特的结构使其能够高效地生成活性氧物种,使其成为光动力疗法的有效药物 .

相似化合物的比较

Chlorin e6: Another chlorophyll derivative used in photodynamic therapy.

Hematoporphyrin: A porphyrin derivative with photosensitizing properties.

Verteporfin: A benzoporphyrin derivative used in photodynamic therapy.

Uniqueness: Pyropheophorbide a methyl ester stands out due to its high photodynamic efficacy, selective targeting of cancer cells, and minimal side effects compared to other photosensitizers. Its unique structure allows for efficient generation of reactive oxygen species, making it a potent agent in photodynamic therapy .

生物活性

Methyl pyropheophorbide-a (MPPa) is a chlorin derivative that has garnered significant attention for its potential applications in photodynamic therapy (PDT) due to its unique photophysical properties and biological activity. This article explores the biological activity of MPPa, focusing on its mechanisms, efficacy in cancer treatment, and recent advancements in formulation strategies.

1. Overview of this compound

MPPa is a semisynthetic photosensitizer derived from chlorophyll a. It exhibits a strong absorption peak around 667 nm in organic solvents and 674 nm in biological systems, making it suitable for PDT applications . Its structure differs from chlorophyll a by the loss of magnesium and certain functional groups, enhancing its lipophilicity and phototoxicity .

MPPa functions primarily through the generation of reactive oxygen species (ROS) upon light activation. The process involves:

- Absorption of Light : MPPa absorbs light at specific wavelengths, leading to its excitation.

- Energy Transfer : The excited state can transfer energy to surrounding oxygen molecules, generating singlet oxygen (), a potent cytotoxic agent that induces cellular damage .

- Cellular Uptake and Localization : Studies have shown that MPPa localizes within various cellular organelles, including the endoplasmic reticulum and mitochondria, which are critical for its photodynamic effects .

3.1 Anticancer Properties

Recent studies have demonstrated the efficacy of MPPa in targeting cancer cells:

- In Vitro Studies : MPPa has been tested against various cancer cell lines, such as HeLa (cervical carcinoma) and A549 (lung carcinoma). Results indicated that MPPa-loaded formulations exhibited significant cytotoxicity upon light exposure but not in the dark, confirming its selective phototoxic effects .

- Mechanism of Cell Death : The mode of cell death induced by MPPa is primarily apoptotic, characterized by DNA condensation and fragmentation following PDT treatment .

3.2 Formulation Enhancements

To overcome challenges related to the poor solubility of MPPa, innovative formulation strategies have been employed:

- Solid Lipid Nanoparticles (SLNs) : Recent research has focused on encapsulating MPPa in SLNs to enhance its solubility and stability. These formulations showed improved generation of singlet oxygen and sustained release profiles, leading to enhanced therapeutic efficacy in PDT .

- Characterization : The particle size of SLNs ranged from 231.37 to 424.07 nm with zeta potentials indicating stability. The enhanced photostability of MPPa in these formulations further supports their potential clinical application .

4.1 Clinical Applications

A notable case study involved the use of MPPa in PDT for lung cancer treatment. Patients receiving MPPa-based therapy showed improved outcomes compared to traditional therapies, with reduced tumor sizes observed post-treatment . This highlights the compound's potential as an effective agent in oncological settings.

4.2 Comparative Studies

Comparative studies between MPPa and other photosensitizers revealed that MPPa demonstrated superior photodynamic efficacy due to its longer absorption wavelength and higher singlet oxygen generation capacity .

5. Conclusion

This compound represents a promising candidate for photodynamic therapy with its unique photophysical properties and significant biological activity against cancer cells. Ongoing research into formulation techniques such as SLNs is expected to enhance its clinical application by improving solubility and therapeutic efficacy.

Tables

| Property | Value |

|---|---|

| Molecular Weight | 548.7 g/mol |

| Absorption Peak | 667 nm |

| Singlet Oxygen Generation | High |

| Particle Size (SLN) | 231.37 - 424.07 nm |

| Zeta Potential | -17.37 to -24.20 mV |

属性

IUPAC Name |

methyl 3-[(21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36N4O3/c1-8-20-16(3)24-13-26-18(5)22(10-11-31(40)41-7)33(37-26)23-12-30(39)32-19(6)27(38-34(23)32)15-29-21(9-2)17(4)25(36-29)14-28(20)35-24/h8,13-15,18,22,37,39H,1,9-12H2,2-7H3/t18-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOKGUTUPNUAGP-AVRDEDQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Methyl pyropheophorbide-a has a molecular formula of C34H36N4O3 and a molecular weight of 552.66 g/mol. []

ANone: Characterization of this compound and its derivatives commonly involves UV-Vis spectroscopy, IR spectroscopy, and 1H NMR spectroscopy. [, , , , , , , , , , , , ] Mass spectrometry and elemental analysis are also frequently utilized. [, , , , , , ]

ANone: this compound is obtained from chlorophyll-a through a two-step process: removing the magnesium ion and the carboxymethyl group at the 132-position, followed by methylation with diazomethane. [] An alternative method involves refluxing chlorophyll-a in acetic acid to remove both the magnesium ion and the carboxymethyl group in a single step, followed by methylation. []

ANone: The most reactive sites for chemical modification include the C3-vinyl group, C132-carbonyl group, terminal C17-carbonmethoxyl group, and C20-meso-hydrogen. [] These sites can be modified through various reactions, including electrophilic addition, electrophilic substitution, nucleophilic addition, oxidation, reduction, and elimination. []

ANone: Yes, the vinyl group can be modified through various reactions. For example, it can be converted into an alkylcarbonyl group by a Grignard reaction followed by oxidation. [, ] It can also undergo electrophilic addition reactions, such as bromination with N-bromosuccinimide. []

ANone: The carbonyl group on the E-ring can be modified through oxidation and reduction reactions. [] Additionally, the five-membered exocyclic ring can be extended to a six-membered imide structure through allomerization and rearrangement reactions. [, , ]

ANone: this compound and its derivatives are primarily investigated for their potential as photosensitizers in photodynamic therapy (PDT), particularly for cancer treatment. [, , , , , , , , , , , ]

ANone: Upon light activation, this compound generates reactive oxygen species (ROS), primarily singlet oxygen, which induce cell death in target tissues. [, , , ]

ANone: Several factors affect efficacy, including the photosensitizer's structure, its ability to generate singlet oxygen, cellular uptake, subcellular localization, and the presence of resistance mechanisms. [, , , , , ]

ANone: Modifications at different positions of the this compound structure can significantly impact its photophysical properties, such as absorption wavelength, singlet oxygen quantum yield, and lipophilicity. [, , , , , , , , ]

ANone: Incorporating electron-withdrawing groups, such as methylenemalononitrile, can shift the Qy absorption band of chlorin derivatives to longer wavelengths, potentially enhancing their effectiveness in treating deep-seated tumors. []

ANone: Yes, Density Functional Theory (DFT) calculations have been employed to predict the geometries and electronic structures of this compound derivatives, providing insights into their photophysical properties and interactions with water molecules. [, ]

ANone: DFT calculations have been used to study the interaction between Zn pyropheophorbide a and nicotine, demonstrating a "two-point binding" mechanism involving coordination of the nicotine N-pyridyl moiety to the zinc atom and ion pairing between the nicotine N-methyl pyrrolidine unit and the chlorin acid group. []

ANone: Various cancer cell lines, including human ovarian cancer cells (SKOV3, A2780) [, ], human cervical cancer cells (HeLa) [, ], and mouse sarcoma S-180 cells [, ], have been used to evaluate the in vitro PDT efficacy of this compound derivatives.

ANone: Yes, in vivo studies have been conducted using this compound derivatives in mouse models. For instance, the in vivo photosensitizing efficacy of alkyl ether analogs of pyropheophorbide-a was investigated in C3H mice implanted with RIF tumors. []

ANone: Yes, the transcription factor Nrf2 has been implicated in resistance to this compound-mediated PDT. [] Activation of Nrf2, possibly through the mitogen-activated protein kinase (MAPK) pathway, has been linked to cytoprotection against PDT-induced oxidative stress. []

ANone: Nrf2 promotes resistance by enhancing cellular defense mechanisms against oxidative stress, such as increasing antioxidant levels and promoting the efflux of the photosensitizer from cells through the Nrf2-HO-1 and Nrf2-ABCG2 signaling pathways, respectively. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。